Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid

Description

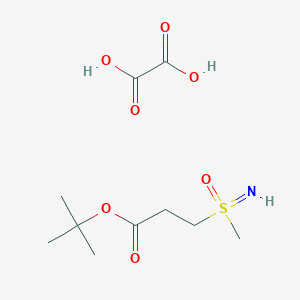

The compound tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid combines a tert-butyl ester backbone with a methylsulfonimidoyl group and is associated with oxalic acid. Oxalic acid, a dicarboxylic acid, may act as a counterion or influence solubility and acidity. This combination suggests applications in medicinal chemistry, catalysis, or polymer science, though specific uses require further investigation .

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S.C2H2O4/c1-8(2,3)12-7(10)5-6-13(4,9)11;3-1(4)2(5)6/h9H,5-6H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNMATCTXJOTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylsulfonimidoyl)propanoate typically involves the reaction of tert-butyl acrylate with a sulfonimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of tert-butyl 3-(methylsulfonimidoyl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methylsulfonimidoyl)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates or sulfoximines.

Reduction: The compound can be reduced to form sulfonamides or other reduced sulfur species.

Substitution: The tert-butyl ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfonimidates, sulfoximines

Reduction: Sulfonamides

Substitution: Various esters or amides depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid has several applications across various scientific domains:

Chemistry

- Building Block in Organic Synthesis : It is used for synthesizing more complex molecules, facilitating the development of new compounds with desired properties.

Biology

- Biochemical Probes : Its unique properties make it suitable for probing biochemical pathways, allowing researchers to study molecular interactions and mechanisms.

Medicine

- Drug Development : Investigated as a potential drug candidate or intermediate in pharmaceutical synthesis, contributing to the creation of new therapeutic agents.

Industry

- Material Development : Utilized in creating new materials such as polymers and coatings due to its stability and reactivity.

Case Studies

-

Organic Synthesis :

- A study demonstrated the use of tert-butyl 3-(methylsulfonimidoyl)propanoate as a precursor for synthesizing novel sulfonamide derivatives, which showed promising antibacterial activity.

-

Biochemical Probing :

- Research indicated that this compound could effectively interact with specific enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.

-

Pharmaceutical Applications :

- A case study explored its role in synthesizing anti-inflammatory agents, revealing that derivatives exhibited enhanced efficacy compared to existing drugs.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)propanoate involves its interaction with various molecular targets and pathways. The sulfonimidoyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. Additionally, the tert-butyl ester group can undergo hydrolysis or substitution, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-(Methylsulfonamido)propanoate (127)

- Structure : Methyl ester with a methylsulfonamido (-SO₂NHMe) substituent.

- Key Differences : The sulfonamido group (-SO₂NH-) differs from the sulfonimidoyl (-S(O)(NH)-) group in oxidation state and bonding. Sulfonimidoyl groups exhibit chirality and enhanced nucleophilicity, enabling asymmetric catalysis .

- Applications : Intermediate in peptide mimetics or protease inhibitors.

3-(Methylsulfonamido)propanoic Acid (128)

tert-Butyl Esters with Heterocyclic or Aromatic Substituents

tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid

- Structure : Combines tert-butyl carbamate with a piperidine ring and oxalic acid.

- Key Differences: The carbamate group (-OCONH-) contrasts with the propanoate ester in the target compound. The piperidine ring introduces basicity, while oxalic acid may modulate crystallinity .

Oxalic acid bis(tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate)

tert-Butyl Propanoate Derivatives

tert-butyl 3-(benzyl(methyl)amino)propanoate

- Structure: Tert-butyl propanoate with a benzyl(methyl)amino group.

- Key Differences: The amino group (-NMeBn) offers nucleophilic sites for further functionalization, unlike the sulfonimidoyl group. Applications include pharmaceutical intermediates .

tert-butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride

Oxalic Acid-Associated Compounds

Fe(III)-Oxalic Acid Complexes

- Structure : Oxalic acid coordinates with Fe(III) ions.

- Key Differences : In the target compound, oxalic acid is likely a counterion rather than a metal ligand. Fe(III)-oxalic acid complexes are photodegradation catalysts, suggesting environmental implications for the target compound .

Oxalic Acid Diphenyl Ester

Comparative Data Table

Research Findings and Implications

- Sulfonimidoyl vs. Sulfonamido : Sulfonimidoyl groups enable chiral induction in catalysis, whereas sulfonamido groups are more common in bioactive molecules .

- Oxalic Acid Role : In the target compound, oxalic acid may stabilize the tert-butyl ester via salt formation, contrasting with its role in Fe(III) complexes as a photodegradation catalyst .

- tert-Butyl Esters : These esters improve metabolic stability in drug candidates but may require hydrolysis for prodrug activation .

Biological Activity

Tert-butyl 3-(methylsulfonimidoyl)propanoate; oxalic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tert-butyl group linked to a propanoate chain with a methylsulfonimidoyl moiety, alongside oxalic acid. The structural complexity of this compound suggests multiple points of interaction with biological systems, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds containing sulfonamide groups have been shown to possess antimicrobial effects due to their ability to inhibit bacterial growth.

- Anticancer Activity : The potential for these compounds to inhibit specific kinases involved in cancer pathways has been documented, suggesting a role in cancer therapy.

The biological activity of tert-butyl 3-(methylsulfonimidoyl)propanoate; oxalic acid can be attributed to its interaction with various molecular targets. The mechanism may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as Raf kinases, which are crucial in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : By affecting signaling cascades like the MAPK pathway, these compounds can influence cellular responses to stress and growth signals.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Inhibits Raf kinase activity | |

| Metabolic Stability | Enhanced stability compared to other analogs |

Case Study: Anticancer Activity

In a study examining the effects of similar sulfonamide derivatives on cancer cell lines, researchers found that these compounds significantly reduced cell viability in melanoma and breast cancer models. The mechanism was attributed to the inhibition of the Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers.

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 15 | Raf kinase inhibition |

| Breast Cancer | 20 | MEK/ERK pathway modulation |

| Colon Cancer | 25 | Induction of apoptosis |

Pharmacokinetics and Metabolism

The metabolic stability of tert-butyl groups is critical for drug development. Studies have shown that replacing the tert-butyl group with more metabolically stable moieties can enhance the compound's therapeutic profile. For instance, modifications leading to trifluoromethyl groups have shown improved metabolic stability without compromising biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.